Stereospecific Activity of (1R,3S,4S) Scaffold in DPP-4 Inhibition: Neogliptin vs. Marketed Gliptins
Neogliptin, a DPP-4 inhibitor built on the (1R,3S,4S)-2-azabicyclo[2.2.1]heptane scaffold and synthesized from the methyl ester precursor, exhibits an IC50 of 16.8 ± 2.2 nM against recombinant DPP-4. This potency surpasses both vildagliptin and sitagliptin, two FDA-approved gliptins, in the same enzymatic assay format [1]. The stereochemistry of the 2-azabicycloheptane core is essential: incorrect stereoisomers (e.g., 12b-d in the same series) show no inhibitory activity due to steric incompatibility with the DPP-4 active cleft [1].
| Evidence Dimension | DPP-4 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 16.8 ± 2.2 nM (neogliptin, derived from (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid methyl ester scaffold) |
| Comparator Or Baseline | Vildagliptin: less potent (exact IC50 not stated in source, but reported as less potent in the same assay); Sitagliptin: less potent (same assay); Diastereomers 12b-d: no activity |
| Quantified Difference | Neogliptin IC50 = 16.8 nM; vildagliptin and sitagliptin: higher IC50 (less potent); inactive diastereomers: IC50 > 10 µM |
| Conditions | Recombinant DPP-4 enzyme (Sigma D4943), chromogenic substrate Gly-Pro-pNA, buffer: 50 mM Tris-HCl, 50 mM NaCl, 0.01% Triton, pH 7.6, 37°C, 30 min incubation, absorbance at 405 nm |
Why This Matters
This demonstrates that only the specific (1R,3S,4S) stereochemistry yields sub-20 nM DPP-4 inhibition, and procurement of the correct enantiomer is essential for reproducing this activity in drug discovery programs.
- [1] Maslov, I.O., Zinevich, T.V., Kirichenko, O.G., Trukhan, M.V., Shorshnev, S.V., Tuaeva, N.O., Gureev, M.A., Dahlén, A.D., Porozov, Y.B., Schiöth, H.B., Trukhan, V.M. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals 2022, 15(3), 273. View Source
